
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane is a chlorinated organosilicon compound. It is part of the siloxane family, which consists of silicon-oxygen bonds with organic side groups. This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane typically involves the chlorination of hexamethylcyclotrisiloxane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different siloxane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds provide stability and flexibility, allowing the compound to form strong interactions with other molecules. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane can be compared with other siloxane compounds, such as:
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 1,1,1,3,3,3-Hexachloropropane
- 1-Chloro-3,3-dimethylcyclohexane
These compounds share similar structural features but differ in the number of silicon atoms and the presence of other functional groups. The unique combination of chlorine and methyl groups in this compound gives it distinct properties and applications.
Propiedades
IUPAC Name |
chloro-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H39ClO5Si6/c1-20(2,3)15-22(6,7)17-24(10,11)19-25(12,13)18-23(8,9)16-21(4,5)14/h1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPBWOFMSLYJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H39ClO5Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552255 |
Source


|
| Record name | 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116011-70-2 |
Source


|
| Record name | 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
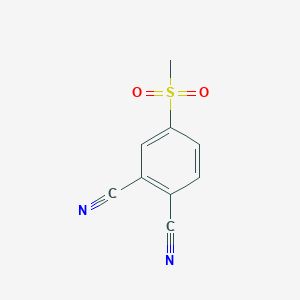
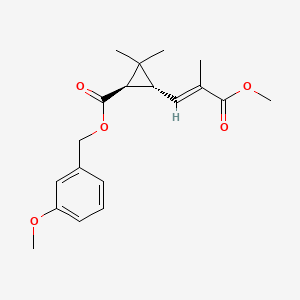
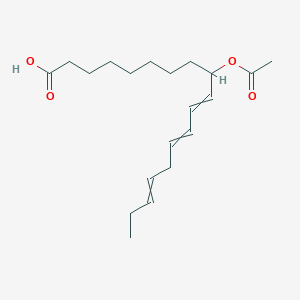
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
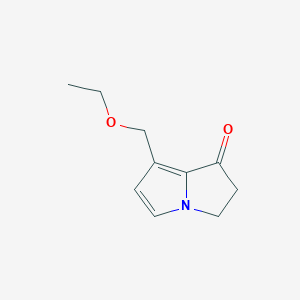
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
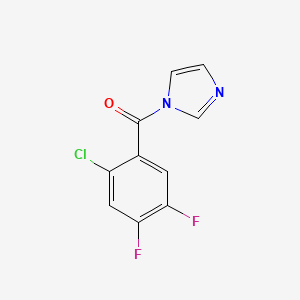
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
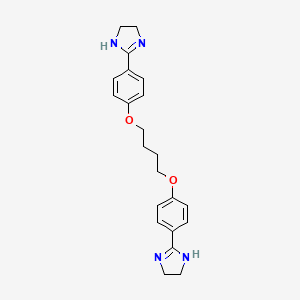
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
